![molecular formula C23H25O5P B566125 Dibenzyl (2-(benzyloxy)ethyl) phosphate CAS No. 1798042-79-1](/img/structure/B566125.png)
Dibenzyl (2-(benzyloxy)ethyl) phosphate
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Overview
Description
Dibenzyl (2-(benzyloxy)ethyl) phosphate is a chemical compound with the molecular formula C23H25O5P and a molecular weight of 412.41 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzyl (2-(benzyloxy)ethyl) phosphate typically involves the esterification of phosphoric acid with 2-benzyloxyethanol and benzyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction conditions usually involve heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reactants and catalysts to ensure the quality and yield of the product. The reaction mixture is typically purified by distillation or recrystallization to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Dibenzyl (2-(benzyloxy)ethyl) phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce phosphoric acid and the corresponding alcohols.
Oxidation: It can be oxidized to form phosphonic acids under specific conditions.
Substitution: The benzyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Typically carried out using water or aqueous acid solutions at elevated temperatures.
Oxidation: Conducted using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles can be used to replace the benzyl groups under mild conditions.
Major Products Formed
Hydrolysis: Produces phosphoric acid and benzyloxyethanol.
Oxidation: Yields phosphonic acids.
Substitution: Results in the formation of substituted phosphates.
Scientific Research Applications
Chemical Synthesis
Dibenzyl (2-(benzyloxy)ethyl) phosphate is primarily utilized as a reagent in organic synthesis. Its structure, which includes two benzyl groups and a benzyloxyethyl moiety, enhances its reactivity and solubility in organic solvents. This makes it a valuable compound for synthesizing other organophosphorus derivatives and complex organic molecules.
Key Reactions:
- Phosphorylation Reactions: The compound can participate in phosphorylation reactions, which are crucial for the formation of phosphonate esters and other derivatives. These reactions are significant in developing pharmaceuticals and agrochemicals.
- Synthesis of Prodrugs: It has been employed in the synthesis of nucleoside phosphate and phosphonate prodrugs, which are essential for improving the bioavailability of therapeutic agents .
Biological Applications
This compound exhibits notable biological activity, making it a candidate for various biochemical applications.
Biochemical Studies:
- Enzyme Modulation: Research indicates that this compound may modulate enzyme activities by acting as an inhibitor or substrate for specific enzymes. Understanding these interactions is vital for elucidating its potential therapeutic roles .
- Antimicrobial Activity: Some studies have suggested that derivatives of this compound may possess antimicrobial properties, particularly against pathogens involved in diseases such as malaria. This is linked to its ability to interfere with metabolic pathways essential for pathogen survival .
Therapeutic Potential
The therapeutic applications of this compound are still under investigation, but preliminary findings suggest several promising avenues:
Drug Development:
- Cancer Therapy: The compound's ability to inhibit specific enzymes involved in cancer cell metabolism could lead to its use as a chemotherapeutic agent.
- Neurodegenerative Diseases: Its role as a prodrug for delivering therapeutic agents across biological membranes presents opportunities for treating conditions like Parkinson's disease .
Mechanism of Action
The mechanism of action of dibenzyl (2-(benzyloxy)ethyl) phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dibenzyl phosphite: Similar in structure but differs in the oxidation state of phosphorus.
2-Benzyloxyethyl phosphate: Lacks the dibenzyl ester groups, making it less hydrophobic.
Phosphoric acid esters: A broad class of compounds with varying alkyl or aryl groups attached to the phosphate moiety.
Uniqueness
Dibenzyl (2-(benzyloxy)ethyl) phosphate is unique due to its specific ester groups, which confer distinct chemical properties and reactivity. Its structure allows for versatile applications in synthesis and research, making it a valuable compound in various fields.
Biological Activity
Dibenzyl (2-(benzyloxy)ethyl) phosphate is a phosphoric acid derivative that has garnered interest in various fields, including biochemistry and medicinal chemistry. This compound exhibits several biological activities, primarily through its interactions with enzymes and cellular pathways. Below is a detailed examination of its biological activity, including mechanisms of action, research findings, and relevant case studies.
This compound is characterized by its ability to undergo various chemical reactions:
- Hydrolysis : This reaction produces phosphoric acid and benzyloxyethanol.
- Oxidation : Under specific conditions, it can yield phosphonic acids.
- Substitution : The benzyl groups can be replaced with other functional groups using appropriate reagents.
These reactions are essential for understanding the compound's behavior in biological systems.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can act as an inhibitor by binding to the active sites of enzymes, thereby modulating their activity. This mechanism is crucial in biochemical pathways where enzyme regulation is vital.
- Substrate Role : It may also function as a substrate in various biochemical assays, facilitating the study of enzyme mechanisms and interactions.
Biological Activity
Research has highlighted several aspects of the biological activity of this compound:
Case Studies
-
Cytotoxicity Evaluation :
- A study assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that while some derivatives exhibited significant cytotoxicity, others had minimal effects on normal cell lines, suggesting a potential therapeutic window for selective targeting of cancer cells .
- Enzyme Interaction Studies :
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Notes |
---|---|---|
This compound | Enzyme inhibitor, cytotoxic effects | Potential use in antibiotic development |
Related phosphonates | Variable cytotoxicity against cancer cells | Some show topoisomerase inhibition |
Phosphoric acid derivatives | Broad applications in biochemistry | Used as substrates in enzyme assays |
Properties
IUPAC Name |
dibenzyl 2-phenylmethoxyethyl phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25O5P/c24-29(27-19-22-12-6-2-7-13-22,28-20-23-14-8-3-9-15-23)26-17-16-25-18-21-10-4-1-5-11-21/h1-15H,16-20H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYUZXLSRDKQCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25O5P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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